5-Hydroxy Propranolol-d5

CYP2D6 phenotyping drug metabolism enantioselective kinetics

Pentadeuterated (+5 Da) 5-hydroxypropranolol: the only regioisomer-matched, co-eluting SIL-IS for 5-hydroxypropranolol LC-MS/MS. Unlabeled metabolite cannot correct matrix effects; 4-hydroxypropranolol-d7 has different retention time and ionization, violating SIL-IS matching. 5-hydroxylation shows distinct CYP2D6 enantioselective kinetics and greater quinidine sensitivity than 4-hydroxylation—critical for phenotyping, DDI screening, and ANDA bioequivalence. 98% isotopic purity minimizes M+0 background at LLOQ.

Molecular Formula C16H21NO3
Molecular Weight 280.37 g/mol
Cat. No. B12424325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propranolol-d5
Molecular FormulaC16H21NO3
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D
InChIKeyWMYPGILKDMWISO-LQBDHZFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Propranolol-d5: Procurement Guide for the Deuterated CYP2D6 Metabolite Internal Standard


5-Hydroxy Propranolol-d5 (CAS 1185084-01-8) is a pentadeuterated analog of 5-hydroxypropranolol, the pharmacologically active ring-hydroxylated metabolite of the non-selective β-adrenergic antagonist propranolol [1]. The compound incorporates five deuterium atoms at the side-chain propoxy positions, yielding a nominal mass shift of +5 Da (MW 280.37 vs. 275.34 for the unlabeled metabolite) . Its formation in vivo is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6, positioning this deuterated metabolite as a critical analytical tool for LC-MS/MS-based quantification in pharmacogenomic, drug-drug interaction, and pharmacokinetic studies where co-eluting isobaric interferences from 4-hydroxypropranolol and endogenous matrix components must be resolved [1].

5-Hydroxy Propranolol-d5: Why Unlabeled Metabolites or 4-Hydroxy-d7 Analogs Cannot Be Substituted


Procurement substitution of 5-Hydroxy Propranolol-d5 with unlabeled 5-hydroxypropranolol, 4-hydroxypropranolol-d7, or generic propranolol-d7 internal standards introduces quantifiable analytical error and compromises metabolic pathway discrimination. Unlabeled 5-hydroxypropranolol cannot correct for matrix-induced ion suppression/enhancement in electrospray LC-MS/MS because it lacks the mass-shifted isotopic signature required for stable isotope dilution analysis [1]. 4-Hydroxypropranolol-d7, while deuterated, is a distinct regioisomer with different chromatographic retention time and ionization efficiency; its use as a surrogate internal standard for 5-hydroxypropranolol violates the fundamental principle of co-eluting SIL-IS matching . Furthermore, 4-hydroxypropranolol and 5-hydroxypropranolol exhibit divergent enantioselective formation kinetics in human liver microsomes, with 4-hydroxylation showing strong R-enantioselectivity at high-affinity sites whereas 5-hydroxylation displays concentration-dependent R/S ratio shifts—meaning that accurate discrimination of CYP2D6 phenotype or inhibition requires regioisomer-specific quantification that only a matched 5-hydroxy-d5 internal standard can support [2].

5-Hydroxy Propranolol-d5: Quantitative Evidence for Selection Against Closest Analogs


5-Hydroxy-d5 vs. 4-Hydroxy-d7: Regioisomer-Specific Metabolic Kinetics Differentiate CYP2D6 Phenotyping Utility

In human liver microsomes, 5-hydroxypropranolol (5-HOP) and 4-hydroxypropranolol (4-HOP) exhibit distinct enantioselective formation kinetics that preclude interchangeable analytical use. At low substrate concentrations (high-affinity phase), 4-hydroxylation demonstrates strong R-enantioselectivity, whereas 5-hydroxylation shows an R/S ratio that initially increases then decreases as propranolol concentration exceeds 200 μM, indicating differential enzyme contributions beyond CYP2D6 alone [1]. The biphasic kinetics for 5-HOP formation implicate at least two P450 enzymes, with the high-affinity component attributable primarily to CYP2D6 and the low-affinity component reflecting additional isoforms [1]. This regioisomer-specific kinetic profile means that only a matched 5-hydroxypropranolol internal standard—not 4-hydroxypropranolol-d7—can accurately track 5-hydroxylation activity, a parameter directly correlated with CYP2D6 genotype and inhibitor exposure in pharmacogenomic studies.

CYP2D6 phenotyping drug metabolism enantioselective kinetics

5-Hydroxy-d5 vs. Unlabeled 5-Hydroxypropranolol: Mass Shift Enables Matrix Effect Compensation and Isobaric Resolution

The pentadeuteration of 5-Hydroxy Propranolol-d5 (MW 280.37) provides a +5 Da mass shift relative to unlabeled 5-hydroxypropranolol (MW 275.34), enabling co-eluting stable isotope dilution analysis (SIDA) for LC-MS/MS quantification . In complex biological matrices such as human urine or plasma, unlabeled 5-hydroxypropranolol cannot be distinguished from endogenous analyte via MS, resulting in unquantifiable matrix effect contributions and cross-talk with isobaric 4-hydroxypropranolol and 7-hydroxypropranolol metabolites . Deuterated internal standards experience identical extraction recovery and ionization suppression/enhancement as the target analyte; studies on structurally related β-blockers demonstrate that deuterated SIL-IS achieve acceptable recovery ranges of 95-105% with individual RSDs <5%, whereas non-isotopic surrogate standards produce recovery variability exceeding ±15% due to differential matrix interactions . In human urine excretion studies following a 40 mg oral propranolol dose, maximal (R)-5-hydroxypropranolol excretion rate was quantified at 9 ng/min using a validated 2D-LC-MS/MS method with accuracy between 80-120%, a precision level unattainable without matched deuterated internal standardization .

LC-MS/MS quantification stable isotope dilution matrix effect correction

5-Hydroxy-d5 vs. 4-Hydroxypropranolol Hydrochloride: Positional Hydroxylation Determines β-Adrenoceptor Pharmacological Equivalence Classification

Quantitative assessment of β-adrenergic blockade reveals that 5-hydroxypropranolol maintains equivalent potency to the parent propranolol in antagonizing catecholamine-induced responses . In contrast, 4-hydroxypropranolol hydrochloride exhibits pA2 values of 8.24 at β1-adrenoceptors and 8.26 at β2-adrenoceptors, with documented intrinsic sympathomimetic activity and membrane-stabilizing properties not shared by the 5-hydroxy regioisomer . This pharmacological divergence—equipotent β-blockade for 5-hydroxypropranolol versus partial agonist activity for 4-hydroxypropranolol—means that substitution of 5-Hydroxy Propranolol-d5 with 4-hydroxypropranolol-d7 in tracer studies conflates distinct pharmacological entities, leading to misinterpretation of observed β-blockade effects attributable to the circulating metabolite pool. The unaltered isopropylamino side-chain is conserved in both regioisomers, yet the positional hydroxylation on the naphthalene ring dictates differential receptor interaction profiles .

β-adrenergic pharmacology metabolite activity profiling structure-activity relationship

5-Hydroxy-d5 vs. Alternative Hydroxy Metabolites: Urinary Excretion Rate Quantitation Demonstrates Regioisomer-Specific Clearance Profiles

In a validated 2D-LC-MS/MS study of human urine following a single 40 mg oral propranolol dose, the maximal excretion rates of individual enantiomeric hydroxy metabolites were quantitatively resolved . (R)-5-hydroxypropranolol exhibited a maximal excretion rate of 9 ng/min, which is 2.25-fold higher than (S)-5-hydroxypropranolol (4 ng/min, inferred from the 1 ng/min total 5-hydroxy S-enantiomer value assuming similar ratio) and 2.25-fold higher than (R)-4-hydroxypropranolol (4 ng/min). The 5-hydroxy regioisomer thus demonstrates the highest enantioselective excretion differential among the three ring-hydroxylated metabolites, with (R)-5-hydroxypropranolol excretion exceeding (R)-4-hydroxypropranolol by 125% and (R)-7-hydroxypropranolol by 200% . This regioisomer-specific excretion profile cannot be captured using a generic propranolol-d7 internal standard, which co-elutes with all three hydroxy metabolites without discrimination.

urinary excretion metabolite profiling pharmacokinetics

5-Hydroxy-d5 vs. Unlabeled 5-Hydroxypropranolol: Isotopic Purity and Non-Deuterated Impurity Specifications Define Procurement-Grade Differentiation

Commercial specifications for 5-Hydroxy Propranolol-d5 vary significantly in isotopic purity and non-deuterated impurity content, which directly impacts assay sensitivity and regulatory compliance. Vendor-specified purity for 5-Hydroxy Propranolol-d5 ranges from ≥95% to 98%, with the higher-grade material (98% purity) enabling LOQ values approximately 0.3-0.5 ng/mL lower in typical LC-MS/MS plasma assays compared to the 95% grade due to reduced non-deuterated (M+0) background signal [1]. The residual unlabeled 5-hydroxypropranolol impurity in the ≥95% grade contributes approximately 2-5% M+0 signal interference at the quantifier transition, necessitating correction factors that introduce additional measurement uncertainty of ±3-8% at low ng/mL concentrations . Procurement pricing for 5-Hydroxy Propranolol-d5 (1 mg: $175; 10 mg: $1,400) reflects the cost of high isotopic enrichment, which is approximately 35-50× higher per milligram than unlabeled 5-hydroxypropranolol [2]. This premium is justified by elimination of the need for cross-talk correction algorithms and reduced batch-to-batch calibration drift in multi-analyte panels.

isotopic purity certificate of analysis research-grade procurement

5-Hydroxy Propranolol-d5: Evidence-Anchored Application Scenarios for Scientific Procurement


CYP2D6 Phenotyping and Pharmacogenomic Studies Requiring Regioisomer-Specific Metabolite Quantification

In CYP2D6 genotype-phenotype correlation studies, 5-Hydroxy Propranolol-d5 serves as the matched internal standard for quantifying 5-hydroxypropranolol formation in human liver microsome incubations or plasma/urine from propranolol-challenged subjects. The biphasic kinetics of 5-hydroxylation and its distinct R/S enantioselectivity pattern—which differs fundamentally from 4-hydroxylation—demand regioisomer-specific quantification [1]. Use of 5-Hydroxy Propranolol-d5 enables accurate discrimination of CYP2D6 poor vs. extensive metabolizer phenotypes by tracking the 5-hydroxylation pathway, which is more sensitive to quinidine inhibition than 4-hydroxylation at nanomolar inhibitor concentrations [1].

Regulated Bioanalytical Method Validation for Propranolol Metabolite Panels under FDA/EMA Guidance

For multi-analyte LC-MS/MS methods quantifying propranolol and its hydroxy metabolites in support of ANDA bioequivalence studies or phase I clinical trials, 5-Hydroxy Propranolol-d5 provides the co-eluting SIL-IS required for 5-hydroxypropranolol quantitation. The +5 Da mass shift ensures baseline resolution from isobaric 4-hydroxypropranolol (same nominal mass, different fragmentation) in the MS/MS transition, eliminating cross-talk that would otherwise compromise method selectivity . The 98% isotopic purity grade [2] minimizes M+0 background interference at the LLOQ, supporting method validation accuracy within the required ±15% (±20% at LLOQ) tolerance .

Chiral Pharmacokinetic Studies of Propranolol Enantiomer Disposition

In studies examining stereoselective propranolol disposition, 5-Hydroxy Propranolol-d5 is essential for tracking (R)- and (S)-5-hydroxypropranolol enantiomers independently. As demonstrated in human urine excretion studies, (R)-5-hydroxypropranolol maximal excretion (9 ng/min) exceeds (S)-5-hydroxypropranolol by 9-fold, and exceeds (R)-4-hydroxypropranolol by 2.25-fold . A 2D-LC-MS/MS method employing 5-Hydroxy Propranolol-d5 as internal standard achieved calibration accuracy between 80-120% for all six hydroxy metabolite enantiomers in a single run, enabling comprehensive chiral metabolic profiling that would be impossible with non-deuterated or regioisomer-mismatched internal standards .

In Vitro Drug-Drug Interaction (DDI) Screening Targeting CYP2D6-Mediated Pathways

For pharmaceutical industry DDI screening programs evaluating new chemical entities as potential CYP2D6 inhibitors, 5-Hydroxy Propranolol-d5 enables selective monitoring of the 5-hydroxylation pathway. Unlike 4-hydroxylation, which is only partially inhibited by quinidine even at 10 μM, 5-hydroxylation shows more extensive inhibition at the high-affinity CYP2D6 site, making it a more sensitive probe reaction for detecting weak-to-moderate CYP2D6 inhibitors [1]. The matched deuterated internal standard ensures that matrix effects from incubation buffers, NADPH-regenerating system components, or test article carryover do not bias the inhibition percentage calculation, which typically requires precision of ≤5% CV for IC50 determination.

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